
2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine typically involves the reaction of 2,2-diphenylhydrazine with N,N-diethylethanamine under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine involves its interaction with various molecular targets and pathways. The compound can act as a radical scavenger, reacting with free radicals to neutralize them. This property makes it valuable in studies related to oxidative stress and antioxidant activity. The specific molecular targets and pathways involved depend on the context of its use and the specific reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
2,2-diphenyl-1-picrylhydrazyl: Known for its use in antioxidant assays.
N,N-diethylethanamine: A simpler amine compound used in various chemical reactions.
Uniqueness
2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine is unique due to its combination of hydrazine and amine functional groups, which confer distinct chemical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
61299-29-4 |
|---|---|
Molecular Formula |
C20H27N3O4 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine;oxalic acid |
InChI |
InChI=1S/C18H25N3.C2H2O4/c1-3-20(4-2)16-15-19-21(17-11-7-5-8-12-17)18-13-9-6-10-14-18;3-1(4)2(5)6/h5-14,19H,3-4,15-16H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
RGEUNVDYCBHDKR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNN(C1=CC=CC=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


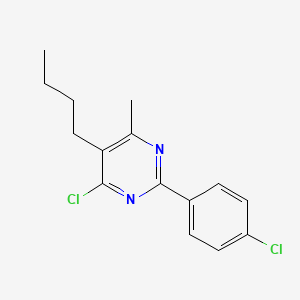

propanedioate](/img/structure/B14589763.png)
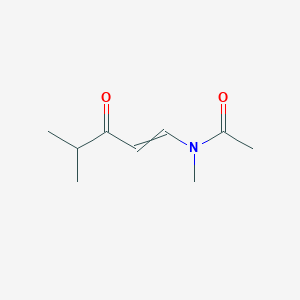
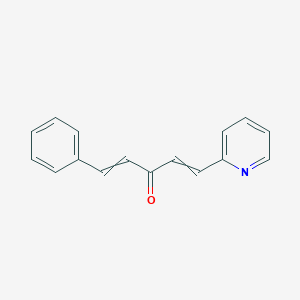
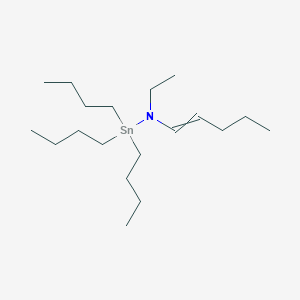
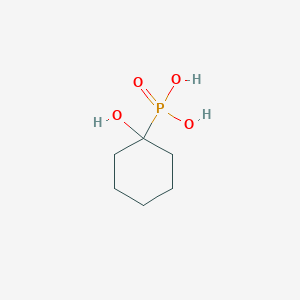
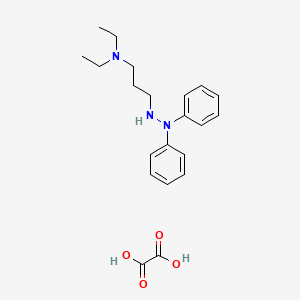
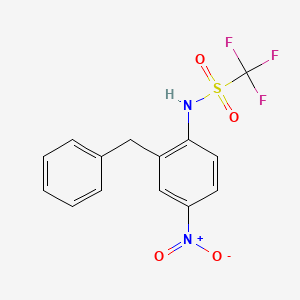
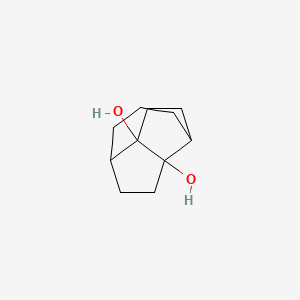
![(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane](/img/structure/B14589806.png)
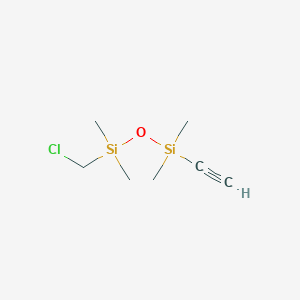
![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)
